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Compound of Interest

Compound Name: Propyl hexanoate

Cat. No.: B1201940

An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of propyl hexanoate, complete with experimental protocols and data
interpretation pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for
propyl hexanoate (CO9H1802), a common ester found in various natural products and used as
a flavoring and fragrance agent. This document is intended for researchers, scientists, and
professionals in drug development and analytical chemistry who utilize spectroscopic
techniques for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for propyl hexanoate,
providing a clear and concise reference for its characteristic spectral features.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of propyl hexanoate exhibits distinct signals corresponding to the
different proton environments in the molecule. The chemical shifts (d) are reported in parts per
million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz
(Hz).
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: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J, Integration
Assignment (ppm)
Hz)
H-a ~0.90 Triplet ~7.0 3H
H-b ~1.31 Multiplet 4H
H-c ~1.60 Quintet ~7.5 2H
H-d ~2.25 Triplet ~7.5 2H
H-e ~4.00 Triplet ~6.7 2H
H-f ~1.64 Sextet ~7.0 2H
H-g ~0.93 Triplet ~7.4 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the spectrometer's field strength.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of propyl hexanoate.
The chemical shifts (d) are reported in parts per million (ppm).
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Carbon Assignment Chemical Shift (ppm)
C-1 ~14.0

C-2 ~22.4

C-3 ~31.4

C-14 ~24.8

C-5 ~34.4

C-6 (C=0) ~173.8

C-1 ~65.9

Cc-2 ~22.0

C-3 ~10.5

Infrared (IR) Spectroscopy

The IR spectrum of propyl hexanoate displays characteristic absorption bands that
correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm—1) Vibrational Mode Intensity
~2960-2870 C-H stretch (alkane) Strong

~1740 C=0 stretch (ester) Strong, Sharp
~1465 C-H bend (alkane) Medium
~1380 C-H bend (alkane) Medium
~1170 C-O stretch (ester) Strong

Mass Spectrometry (MS)

The mass spectrum of propyl hexanoate, typically obtained by electron ionization (El), shows
the molecular ion peak and several characteristic fragment ions.
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m/z Relative Intensity (%) Fragment lon
158 Low [M]* (Molecular lon)

_ [M - C3H50]* or
117 High

[CH3(CH2)4CO]*

99 High [M - OC3H7]*
71 High [C4H7O]*
43 Base Peak [C3HT7]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 'H NMR Spectroscopy

A sample of propyl hexanoate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,
chloroform-d, CDCls, approximately 0.6-0.7 mL) in a 5 mm NMR tube.[1][2] A small amount of a
reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a
chemical shift reference at O ppm. The NMR tube is then placed in the spectrometer. The *H
NMR spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz) using a standard
pulse sequence.[3] Data processing involves Fourier transformation of the free induction decay
(FID), phase correction, and baseline correction to obtain the final spectrum.

2.1.2. 13C NMR Spectroscopy

For 13C NMR, a more concentrated sample (typically 50-100 mg) is prepared in a similar
manner to the *H NMR sample.[1][2] The spectrum is acquired on a high-field NMR
spectrometer. Proton decoupling is commonly employed to simplify the spectrum by removing
the carbon-proton couplings, resulting in a single peak for each unique carbon atom. Due to the
low natural abundance of the 13C isotope, a larger number of scans are typically required to
achieve a good signal-to-noise ratio.
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Infrared (IR) Spectroscopy

For a liquid sample like propyl hexanoate, the IR spectrum is often recorded using the neat
liquid (without a solvent). A drop of the sample is placed between two salt plates (e.g., NaCl or
KBr), which are transparent to infrared radiation. The plates are then mounted in the sample
holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background
spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically
subtracted from the sample spectrum. The spectrum is typically recorded over the range of
4000 to 400 cm™2.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A dilute solution of propyl hexanoate in a volatile organic solvent (e.g.,
hexane or dichloromethane) is injected into the GC. The GC separates the components of the
sample, and the propyl hexanoate is then introduced into the ion source of the mass
spectrometer. In the ion source, the molecules are bombarded with high-energy electrons
(typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions
are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Interpretation

The following diagrams, generated using the DOT language, illustrate key logical relationships
and pathways in the spectroscopic analysis of propyl hexanoate.

[M - C3H50]*
m/z = 117

Propyl Hexanoate
[C9H1802]+
m/z = 158

- 'OC3H7 [M - OC3H7]* [C4H7QO]*
m/z = 99 m/iz=71

- C6H1102

[C3HT7]*
m/z = 43
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Caption: Mass Spectral Fragmentation Pathway of Propyl Hexanoate.
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Caption: General Workflow for Spectroscopic Analysis of Propyl Hexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Propyl Hexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201940#spectroscopic-data-of-propyl-hexanoate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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